Enantiomeric Identity: (R)- vs (S)-Boc-Azetidine-2-Carboxylic Acid — Chiroptical and Configurational Differentiation
The target compound (CAS 228857-58-7) is the (R)- (D-) enantiomer of N-Boc-azetidine-2-carboxylic acid. The (S)-enantiomer (CAS 51077-14-6) is well-characterized with a reported specific optical rotation of [α]/D = −120.0 ± 2.0° (c = 1, methanol) . The (R)-enantiomer is expected to exhibit the opposite sign of optical rotation (approximately +120° under identical conditions), although a directly published vendor value for [α]/D of the (R)-enantiomer was not located in public databases at the time of this guide [1]. The (S)-enantiomer has a reported melting point of 105–110 °C, while the (R)-enantiomer's melting point is not consistently reported across vendors, underscoring the need for batch-specific characterization . Purity specifications for the (R)-enantiomer from reputable vendors range from 97% to 98.96% (HPLC) .
| Evidence Dimension | Chiroptical identity (specific optical rotation) |
|---|---|
| Target Compound Data | [α]/D expected ≈ +120° (sign opposite to S-enantiomer; direct published value not available for R-enantiomer) |
| Comparator Or Baseline | (S)-Boc-Aze-OH (CAS 51077-14-6): [α]/D = −120.0 ± 2.0°, c = 1, methanol |
| Quantified Difference | Opposite sign of optical rotation; magnitude approximately 120° in absolute value |
| Conditions | 589 nm (Na D-line), c = 1 in methanol, reported for (S)-enantiomer |
Why This Matters
Enantiomeric configuration determines the three-dimensional orientation of the azetidine-2-carboxylate scaffold in downstream peptides and peptidomimetics; procurement of the incorrect enantiomer yields products with inverted stereochemistry and potentially abolished or altered biological activity.
- [1] ChemicalBook, CAS 228857-58-7: Boc-D-Azetidine-2-carboxylic acid. Properties listed: Density 1.246; pKa 4.01±0.20 (Predicted); Boiling point 321.0±35.0 °C. No specific rotation reported on this page. View Source
